molecular formula C16H16FN5O2S B2781738 2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N,N-dimethylacetamide CAS No. 1251670-32-2

2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N,N-dimethylacetamide

Cat. No. B2781738
M. Wt: 361.4
InChI Key: RHVZQMZGHSVJKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of a related compound was achieved from 2-(fluorophenyl)isocyanate and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . The reaction yielded a white solid .


Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . In some cases, X-ray crystallography is used to further confirm the chemical identity .

Scientific Research Applications

Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine Scaffold

  • Field : Medicinal Chemistry
  • Application : This compound and its derivatives have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
  • Methods : The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives are compiled in the referenced article .
  • Results : The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development, are discussed .

[1,2,4]Triazolo [4,3-a]quinoxaline: Synthesis, Antiviral, and Antimicrobial Activities

  • Field : Medicinal Chemistry
  • Application : A series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents .
  • Methods : The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
  • Results : Some of the synthesized compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity .

Antibacterial Activity of Novel Triazolo [4,3-a]pyrazine Derivatives

  • Field : Medicinal Chemistry
  • Application : The antibacterial activities of fifteen newly synthesized triazolo [4,3- a ]pyrazine derivatives were tested .
  • Methods : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
  • Results : The results of the antibacterial activity tests were not specified in the source .

Focused Small Molecule Library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-

  • Field : Medicinal Chemistry
  • Application : The structures forming the resulting compound libraries with yields and methods used for their preparation are listed in the referenced article .
  • Methods : The methods used for the preparation of the compound libraries are not specified in the source .
  • Results : The results of the study are not specified in the source .

Medicinal Chemistry Lead Optimization of 1,2,3-Triazolo [4,5-b]pyrazin-6-yl

  • Field : Medicinal Chemistry
  • Application : Medicinal chemistry lead optimization produced an extremely potent and exquisitely selective c-MET inhibitor .
  • Methods : The methods used for the optimization are not specified in the source .
  • Results : The optimized compound demonstrated effective tumor growth inhibition in c-MET dependent tumor models with good oral PK properties and an acceptable safety profile in preclinical studies .

2- (4- (1- (quinolin-6-ylmethyl)-1H- [1,2,3]triazolo [4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol

  • Field : Medicinal Chemistry
  • Application : This compound, also known as PF-04217903, is an extremely potent and exquisitely selective c-MET inhibitor .
  • Methods : The methods used for the optimization are not specified in the source .
  • Results : The optimized compound demonstrated effective tumor growth inhibition in c-MET dependent tumor models with good oral PK properties and an acceptable safety profile in preclinical studies . This compound progressed to clinical evaluation in a Phase I oncology setting .

properties

IUPAC Name

2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2S/c1-20(2)13(23)10-25-16-19-18-14-15(24)21(7-8-22(14)16)9-11-3-5-12(17)6-4-11/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVZQMZGHSVJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N,N-dimethylacetamide

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